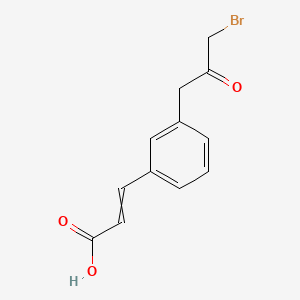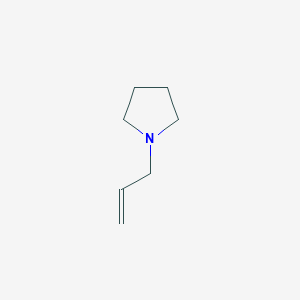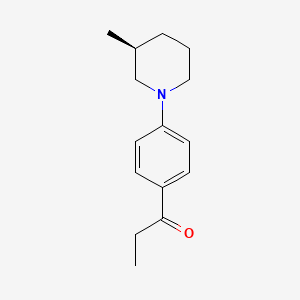
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is a chiral compound with a specific stereochemistry It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound with different stereochemistry.
1-(4-(3-Methylpiperidin-1-YL)phenyl)ethanone: A similar compound with an ethanone group instead of a propanone group.
1-(4-(3-Methylpiperidin-1-YL)phenyl)butan-1-one: A similar compound with a butanone group instead of a propanone group.
Uniqueness
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its unique structure also allows for specific synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[4-[(3S)-3-methylpiperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-15(17)13-6-8-14(9-7-13)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
RRRXHPINQGEPOB-LBPRGKRZSA-N |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H](C2)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


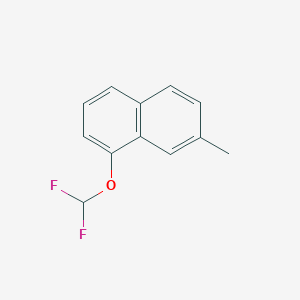

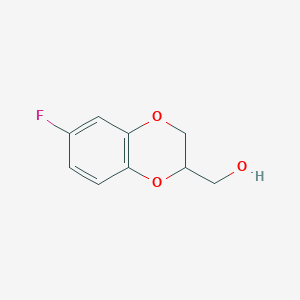


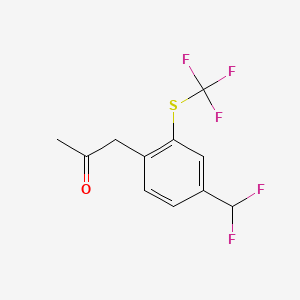
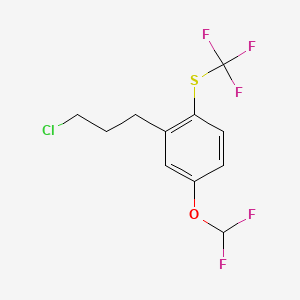
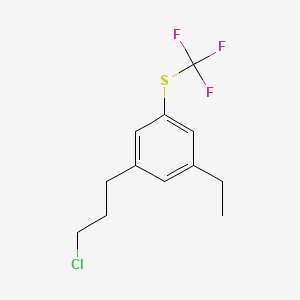
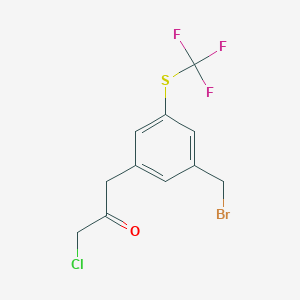
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
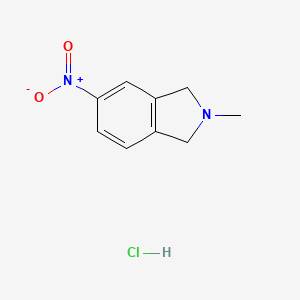
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
